molecular formula C14H16O4 B1368936 Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate CAS No. 51062-73-8

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate

Cat. No. B1368936
CAS RN: 51062-73-8
M. Wt: 248.27 g/mol
InChI Key: QYCAZEDDZVMHCU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C14H16O4 . The InChI Code is 1S/C14H16O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.27 . It is a liquid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Photoreaction Studies

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate has been involved in studies exploring photoreactions. For example, Hasegawa (1997) investigated the photoreaction of ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate with various compounds, leading to products like ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate (Hasegawa, 1997).

Synthesis of Derivatives

Sinyakov et al. (2017) synthesized derivatives of tetrahydronaphthalen-2-yl compounds, demonstrating their potential for further chemical transformations and applications (Sinyakov et al., 2017).

Anti-HIV Activity

Therkelsen et al. (2007) explored the synthesis of derivatives with tetrahydronaphthalene structures, evaluating their activity against HIV. This study highlights the potential pharmacological applications of these compounds (Therkelsen et al., 2007).

Antitumor Activity

The compound has also been studied for its antitumor properties. Liu et al. (2018) synthesized a derivative and evaluated its ability to inhibit cancer cell proliferation, indicating potential therapeutic applications (Liu et al., 2018).

Anti-inflammatory Agents

Hamdy and Gamal-Eldeen (2009) investigated derivatives of tetrahydronaphthalen-2-yl compounds for their anti-inflammatory properties, demonstrating the potential for these compounds in treating inflammation-related disorders (Hamdy & Gamal-Eldeen, 2009).

Marine Fungus Derivatives

Wu et al. (2010) isolated new compounds from the marine fungus Penicillium sp., which include derivatives of tetrahydronaphthalen-2-yl compounds, suggesting their potential role in natural product chemistry and drug discovery (Wu et al., 2010).

properties

IUPAC Name

ethyl 2-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-2-17-14(16)9-18-13-8-4-5-10-11(13)6-3-7-12(10)15/h4-5,8H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCAZEDDZVMHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3,4-dihydro-5-hydroxy-1(2H)-naphthalenone (8.20 g, 50.6 mmol) in N,N-dimethylformamide (80 mL) was added sodium hydride (60% dispersion in liquid paraffin, 2.22 g, 55.6 mmol) at 0° C. and the mixture was stirred at that temperature for 10 minutes. Then, ethyl bromoacetate (9.29 g, 55.6 mmol) was added and the mixture was further stirred at room temperature for 30 minutes. This reaction mixture was poured in water (80 mL) and extracted with 2 portions of ethyl acetate. The organic layers were pooled, washed with water, dried over anhydrous magnesium sulfate (MgSO4), and filtered, and the filtrate was concentrated under reduced pressure. The residue was crystallized from hexane-diisopropyl ether to provide 8.40 g of the title compound. Yield 67%.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
9.29 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dihydro-5-hydroxy-1(2H)-naphthalenone (8.20 g, 50.6 mmol) in N,N-dimethylformamide (80 mL) was added sodium hydride (60% dispersion in liquid paraffin, 2.22 g, 55.6 mmol) at 0° C. and the mixture was stirred at that temperature for 10 minutes. Then, ethyl bromoacetate (9.29 g, 55.6 mmol) was added and the mixture was further stirred at room temperature for 30 minutes. This reaction mixture was poured in water (80 mL) and extracted with 2 portions of ethyl acetate. The organic layers were pooled, washed with water, dried over anhydrous magnesium sulfate (MgSO4), and filtered, and the filtrate was concentrated under reduced pressure. The residue was crystallized from hexane-diisopropyl ether to provide 8.40 g of the title compound. Yield 67%.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
9.29 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
67%

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